N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. CPTH2 has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a critical role in gene expression and cell proliferation.
Scientific Research Applications
- Research Findings :
- A study by Xuemei Xu et al. explored benzothiazole derivatives as potential anticancer agents with anti-inflammatory properties .
- Research Findings :
- Research Findings :
- Research Findings :
- Shiradkar et al. prepared N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives and tested them against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Anticancer Properties
Topoisomerase I Inhibition
Anti-Inflammatory and Analgesic Activities
Antibacterial Activity
Antioxidant Activity
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial activity and anti-inflammatory properties .
Mode of Action
It is suggested that similar compounds may interact with their targets to induce changes that result in antibacterial activity and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to bacterial growth and inflammation .
Result of Action
Similar compounds have demonstrated antibacterial activity against both gram-negative and gram-positive bacteria , and have shown anti-inflammatory properties .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-10,13-14H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWBSLVTSGDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
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